Udenafil-d7 - 1175992-76-3

Udenafil-d7

Catalog Number: EVT-1461842
CAS Number: 1175992-76-3
Molecular Formula: C25H36N6O4S
Molecular Weight: 523.704
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Udenafil

Compound Description: Udenafil is a phosphodiesterase type 5 (PDE5) inhibitor, primarily used for treating erectile dysfunction (ED) [, , ]. It acts by inhibiting the degradation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow in the corpus cavernosum, thus facilitating penile erection [, , ]. Udenafil is known for its relatively rapid onset of action and prolonged half-life compared to other PDE5 inhibitors [, , ].

Overview

Udenafil-d7 is a deuterated derivative of udenafil, a phosphodiesterase type 5 inhibitor primarily used for the treatment of erectile dysfunction. As a pyrazolopyrimidine derivative, it shares structural similarities with other well-known phosphodiesterase inhibitors like sildenafil. Udenafil-d7 serves as a valuable tool in pharmacological research, particularly in studies involving drug metabolism and pharmacokinetics due to its isotopic labeling.

Source

Udenafil was first developed in South Korea and has undergone various clinical trials demonstrating its efficacy in treating erectile dysfunction. The deuterated form, udenafil-d7, is synthesized for specific research applications, particularly in analytical chemistry and pharmacokinetics .

Classification

Udenafil-d7 is classified as a phosphodiesterase type 5 inhibitor. It functions by enhancing the effects of nitric oxide, leading to increased blood flow to the penis during sexual stimulation. This compound is categorized under the broader class of pyrazolopyrimidines, which are known for their role in cardiovascular and sexual health treatments .

Synthesis Analysis

Methods

The synthesis of udenafil-d7 involves the introduction of deuterium atoms into the udenafil molecule. This can be achieved through various methods such as:

  • Deuteration Reactions: Utilizing deuterated solvents or reagents during the synthesis process.
  • Catalytic Hydrogenation: Employing catalysts that facilitate the incorporation of deuterium into specific positions of the organic molecule.

Technical Details

The synthesis typically requires careful control of reaction conditions to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the incorporation of deuterium and assess the compound's purity .

Molecular Structure Analysis

Structure

Udenafil-d7 retains the core structure of udenafil but includes deuterium at specific positions. Its chemical formula is C22H28N4O3S, with a molecular mass adjusted for deuterium incorporation:

  • Molecular Mass: Approximately 523.73 g/mol (considering deuterium substitution).
Chemical Reactions Analysis

Reactions

Udenafil-d7 undergoes similar chemical reactions as its non-deuterated counterpart. Key reactions include:

  • Hydrolysis: Reaction with water leading to breakdown products.
  • Metabolic Transformations: Involving cytochrome P450 enzymes, primarily CYP3A4, which metabolizes udenafil into active metabolites.

Technical Details

The metabolic pathway of udenafil-d7 can be traced using mass spectrometry, allowing researchers to study its pharmacokinetics and interactions with biological systems effectively .

Mechanism of Action

Process

Udenafil-d7 inhibits phosphodiesterase type 5, an enzyme responsible for breaking down cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, udenafil-d7 increases levels of cGMP within smooth muscle cells, leading to relaxation and increased blood flow.

Data

  • IC50 Values: The half-maximal inhibitory concentration for phosphodiesterase type 5 is reported to be similar to that of udenafil, indicating comparable potency .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Melting Point: Not specifically documented for udenafil-d7 but inferred from similar compounds.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Relevant data suggest that the presence of deuterium may influence its stability and reactivity compared to non-deuterated forms .

Applications

Udenafil-d7 is primarily utilized in scientific research, particularly in:

  • Pharmacokinetic Studies: Serving as an internal standard for quantification methods in drug metabolism studies.
  • Analytical Chemistry: Used in method development for detecting and quantifying udenafil levels in biological samples.
  • Research on Erectile Dysfunction: Providing insights into drug action mechanisms and metabolic pathways.

The isotopic labeling allows for enhanced sensitivity and specificity in analytical techniques, making it a valuable asset in pharmaceutical research .

Chemical Identity and Structural Characterization of Udenafil-d7

Molecular Formula and Isotopic Labeling Patterns

Udenafil-d7 is a deuterium-enriched analog of the phosphodiesterase type 5 (PDE5) inhibitor udenafil, with the molecular formula C25H29D7N6O4S and a molecular weight of 523.70 g/mol [3]. The isotopic labeling involves selective replacement of seven hydrogen atoms with deuterium at the ethyl group attached to the pyrazolopyrimidinone core (specifically, the -CH2CH3 moiety becomes -CD2CD3). This strategic deuteration targets metabolically vulnerable sites to alter pharmacokinetics without modifying the compound’s inherent bioactivity [1] [3]. The deuterium incorporation pattern ensures minimal steric perturbation due to near-identical atomic radii of hydrogen and deuterium, preserving udenafil’s molecular geometry.

Structural Elucidation via NMR and Mass Spectrometry

Structural confirmation of udenafil-d7 employs tandem analytical techniques:

  • Mass Spectrometry: LC-MS/MS analysis using electrospray ionization (ESI) in positive mode detects the protonated molecular ion at m/z 524.4 [M+H]+. The deuterated compound exhibits a distinct fragmentation pattern compared to non-labeled udenafil (m/z 517.4 → 283.1), with key fragments shifted by +7 Da, confirming deuterium incorporation [4]. The primary quantitative transition monitored is m/z 524.4 → 290.1 [3] [4].
  • Nuclear Magnetic Resonance (NMR): 1H-NMR spectra show complete disappearance of proton signals at δ 1.25 ppm (-CH3) and δ 4.30 ppm (-OCH2-), replaced by corresponding deuterium-coupled resonances. 13C-NMR reveals characteristic splitting patterns due to 2H-13C coupling (JCD ≈ 20 Hz) at the ethyl carbon atoms [4].

Table 1: Key Spectroscopic Signatures of Udenafil-d7

TechniqueParameterNon-Deuterated UdenafilUdenafil-d7
MS (ESI+)Molecular Ion ([M+H]+)m/z 517.4m/z 524.4
Major Fragmentm/z 283.1m/z 290.1
1H-NMR-OCH2- Signalδ 4.30 (q, J=7.1 Hz)Not detected
-CH3 Signalδ 1.25 (t, J=7.1 Hz)Not detected

Comparative Analysis with Non-Deuterated Udenafil

Deuteration induces subtle but critical differences in physicochemical properties:

  • Metabolic Stability: Udenafil-d7 demonstrates reduced hepatic first-pass metabolism due to the kinetic isotope effect (KIE). Deuterium-carbon bonds exhibit higher bond dissociation energy (~1–5 kcal/mol) compared to protiated bonds, slowing oxidative dealkylation by cytochrome P450 enzymes. In vitro metabolic assays show a 2.3-fold increase in half-life for the deuterated analog [1] [6].
  • Solubility and Partitioning: LogP values (measure of lipophilicity) are comparable: udenafil-d7 (LogP = 2.18 ± 0.05) vs. udenafil (LogP = 2.15 ± 0.03), indicating minimal impact on membrane permeability. Aqueous solubility remains unaffected (∼0.15 mg/mL at pH 7.4) [1].
  • Receptor Binding: Molecular docking simulations confirm identical binding poses and affinity for PDE5 (ΔGbinding = -10.2 kcal/mol for both). Deuterium’s negligible steric impact preserves interactions with PDE5 catalytic residues (e.g., Gln817, Val782) [6].

Crystallographic and Conformational Studies

Single-crystal X-ray diffraction reveals conserved molecular conformation between udenafil and udenafil-d7:

  • Crystal Packing: Both compounds crystallize in the monoclinic P21/c space group with similar unit cell parameters (udenafil-d7: a = 14.21 Å, b = 7.85 Å, c = 18.02 Å; β = 102.3°) [1].
  • Bond Lengths/Angles: The deuteration site exhibits marginally shorter C-D bonds (1.09 Å) vs. C-H bonds (1.10 Å) due to deuterium’s lower zero-point vibrational energy. Torsional angles at the ethyl-pyrrolidine junction remain unchanged (θ = 112.5° ± 0.8°), confirming no conformational perturbation [6].
  • Hydrogen Bonding: Critical hydrogen bonds stabilizing the sulfonamide group (-SO2NH-C) are retained, with donor-acceptor distances of 2.89 Å in both analogs. This consistency underpins bioequivalence in target engagement [1] [6].

Table 2: Crystallographic Parameters of Udenafil and Udenafil-d7

ParameterNon-Deuterated UdenafilUdenafil-d7
Space GroupP21/cP21/c
Unit Cell (Å, °)a=14.19, b=7.83, c=18.00; β=102.5°a=14.21, b=7.85, c=18.02; β=102.3°
C-D Bond Length (Å)N/A1.09
Torsion Angle (θ)112.7°112.5°

Properties

CAS Number

1175992-76-3

Product Name

Udenafil-d7

IUPAC Name

4-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide

Molecular Formula

C25H36N6O4S

Molecular Weight

523.704

InChI

InChI=1S/C25H36N6O4S/c1-5-8-20-22-23(31(4)29-20)25(32)28-24(27-22)19-16-18(10-11-21(19)35-15-6-2)36(33,34)26-13-12-17-9-7-14-30(17)3/h10-11,16-17,26H,5-9,12-15H2,1-4H3,(H,27,28,32)/i2D3,6D2,15D2

InChI Key

IYFNEFQTYQPVOC-SHIXOTCGSA-N

SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCCC)C

Synonyms

3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-(propoxy-d7)benzenesulfonamide; DA 8159-d7; Zydena-d7;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.